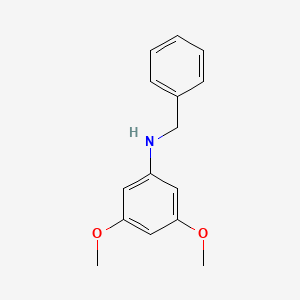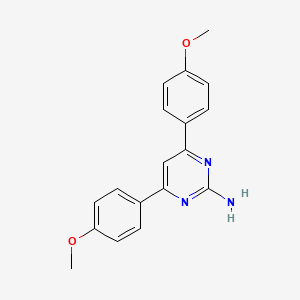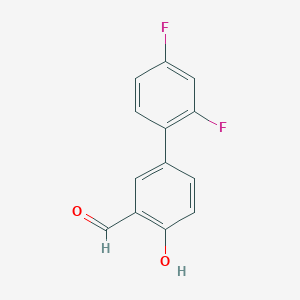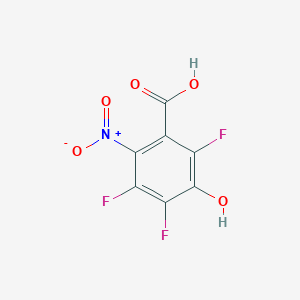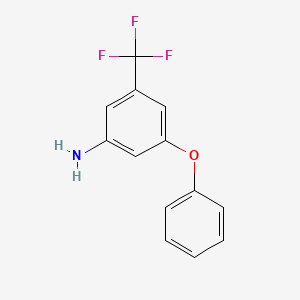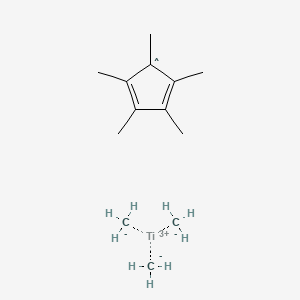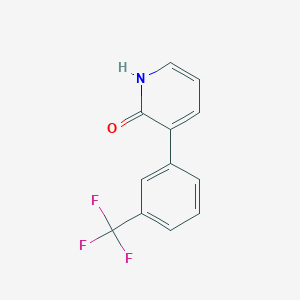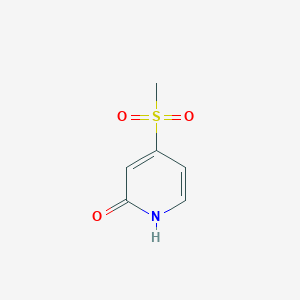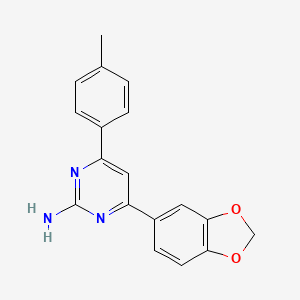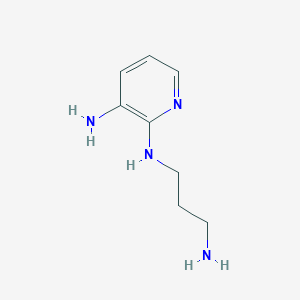
Bis(pentamethylcyclopentadienyl)osmium(II)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(pentamethylcyclopentadienyl)osmium(II), also known as decamethylosmocene, is a chemical compound with the molecular formula Os(C₅(CH₃)₅)₂. It is a metallocene complex where osmium is sandwiched between two pentamethylcyclopentadienyl ligands. This compound is of interest due to its unique structural and electronic properties, making it valuable in various scientific research applications .
作用机制
Mode of Action
It’s known to be a reactant for the synthesis of various compounds such as bimetallic manganese tricarbonyl-capped metallocenes and 30-electron triple-decker complexes of iron group metals .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
生化分析
Biochemical Properties
Bis(pentamethylcyclopentadienyl)osmium(II) plays a significant role in various biochemical reactions. It is known to interact with a range of enzymes, proteins, and other biomolecules. For instance, it has been used as a reactant in the synthesis of bimetallic manganese tricarbonyl-capped metallocenes and 30-electron triple-decker complexes of iron group metals . These interactions are crucial for understanding the catalytic properties and reactivity of Bis(pentamethylcyclopentadienyl)osmium(II) in different biochemical contexts.
Cellular Effects
The effects of Bis(pentamethylcyclopentadienyl)osmium(II) on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that Bis(pentamethylcyclopentadienyl)osmium(II) can modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic flux . These effects are essential for understanding the compound’s potential therapeutic applications and toxicity.
Molecular Mechanism
At the molecular level, Bis(pentamethylcyclopentadienyl)osmium(II) exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s ability to form stable complexes with other molecules is a key aspect of its mechanism of action . These interactions are critical for its role as a catalyst in biochemical reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Bis(pentamethylcyclopentadienyl)osmium(II) can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that Bis(pentamethylcyclopentadienyl)osmium(II) remains stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of understanding the temporal dynamics of this compound.
Dosage Effects in Animal Models
The effects of Bis(pentamethylcyclopentadienyl)osmium(II) vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, toxic or adverse effects can occur . Understanding the dosage-dependent effects of Bis(pentamethylcyclopentadienyl)osmium(II) is crucial for its potential therapeutic applications and safety assessment.
Metabolic Pathways
Bis(pentamethylcyclopentadienyl)osmium(II) is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions are essential for understanding the compound’s role in cellular metabolism and its potential impact on metabolic diseases.
Transport and Distribution
The transport and distribution of Bis(pentamethylcyclopentadienyl)osmium(II) within cells and tissues are critical for its biochemical activity. The compound interacts with transporters and binding proteins, affecting its localization and accumulation . These interactions are important for understanding how Bis(pentamethylcyclopentadienyl)osmium(II) exerts its effects at the cellular level.
Subcellular Localization
Bis(pentamethylcyclopentadienyl)osmium(II) exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of Bis(pentamethylcyclopentadienyl)osmium(II) is crucial for elucidating its mechanism of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
Bis(pentamethylcyclopentadienyl)osmium(II) can be synthesized through the reaction of osmium tetroxide with pentamethylcyclopentadiene in the presence of a reducing agent. The reaction typically occurs under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the metallocene complex .
Industrial Production Methods
化学反应分析
Types of Reactions
Bis(pentamethylcyclopentadienyl)osmium(II) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of osmium.
Reduction: It can be reduced to lower oxidation states, although this is less common.
Substitution: Ligand substitution reactions can occur, where the pentamethylcyclopentadienyl ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or halogens for oxidation reactions, and reducing agents such as hydrogen or hydrides for reduction reactions. Substitution reactions often require specific ligands and may be facilitated by catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield osmium(VI) complexes, while substitution reactions can produce a variety of osmium-containing compounds with different ligands .
科学研究应用
Bis(pentamethylcyclopentadienyl)osmium(II) has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization processes.
Biology: The compound’s unique properties make it a subject of study in bioinorganic chemistry, particularly in understanding metal-ligand interactions in biological systems.
Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of metal-based drugs.
相似化合物的比较
Similar Compounds
Bis(cyclopentadienyl)osmium(II): Similar structure but with cyclopentadienyl ligands instead of pentamethylcyclopentadienyl.
Bis(pentamethylcyclopentadienyl)ruthenium(II): Similar structure but with ruthenium instead of osmium.
Bis(pentamethylcyclopentadienyl)iridium(II): Similar structure but with iridium instead of osmium.
Uniqueness
Bis(pentamethylcyclopentadienyl)osmium(II) is unique due to the presence of pentamethylcyclopentadienyl ligands, which provide steric protection and enhance the stability of the osmium center. This makes it particularly useful in catalytic applications where stability and reactivity are crucial .
属性
CAS 编号 |
100603-32-5 |
|---|---|
分子式 |
C20H30Os |
分子量 |
460.7 g/mol |
IUPAC 名称 |
osmium(2+);1,2,3,4,5-pentamethylcyclopenta-1,3-diene |
InChI |
InChI=1S/2C10H15.Os/c2*1-6-7(2)9(4)10(5)8(6)3;/h2*1-5H3;/q2*-1;+2 |
InChI 键 |
YDLRHWLCYHBMBA-UHFFFAOYSA-N |
SMILES |
C[C]1[C]([C]([C]([C]1C)C)C)C.C[C]1[C]([C]([C]([C]1C)C)C)C.[Os] |
规范 SMILES |
C[C-]1C(=C(C(=C1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[Os+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


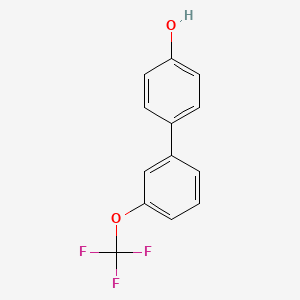
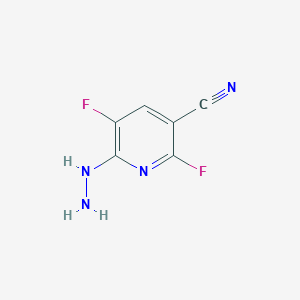
![5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile](/img/structure/B6329639.png)
